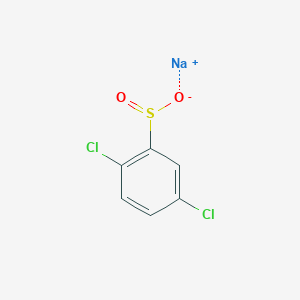
2,5-Dichlorobenzenesulfinic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichlorobenzenesulfinic acid sodium salt: is an organosulfur compound with the molecular formula C6H3Cl2NaO2S. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzenesulfinic acid sodium salt typically involves the sulfonation of 2,5-dichlorobenzene. One common method is the reaction of 2,5-dichlorobenzene with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfur dioxide and an oxidizing agent to 2,5-dichlorobenzene, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions: 2,5-Dichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dichlorobenzenesulfonic acid.
Reduction: It can be reduced to form 2,5-dichlorobenzenethiol.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,5-Dichlorobenzenesulfonic acid.
Reduction: 2,5-Dichlorobenzenethiol.
Substitution: Various substituted benzenes depending on the nucleophile used.
科学的研究の応用
Chemistry: 2,5-Dichlorobenzenesulfinic acid sodium salt is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various organosulfur compounds, including sulfonamides and sulfones .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving sulfinic acids. It is also used in the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of 2,5-Dichlorobenzenesulfinic acid sodium salt involves its interaction with various molecular targets, primarily through its sulfinic acid group. This group can undergo oxidation-reduction reactions, making it a versatile reagent in chemical synthesis. The compound can also act as a nucleophile in substitution reactions, allowing it to form covalent bonds with electrophilic centers in target molecules .
類似化合物との比較
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt
- Sodium dodecylbenzenesulfonate
- Sodium 2-hydroxy-3,5-dichlorobenzenesulfonate
Comparison: 2,5-Dichlorobenzenesulfinic acid sodium salt is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its reactivity in oxidation and substitution reactions. Its sulfinic acid group provides unique chemical properties that are not present in sulfonic acid derivatives, making it valuable in specific synthetic applications .
特性
分子式 |
C6H3Cl2NaO2S |
|---|---|
分子量 |
233.05 g/mol |
IUPAC名 |
sodium;2,5-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChIキー |
ZREBQPBEGLCVOU-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1Cl)S(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
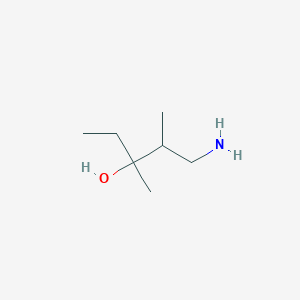
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
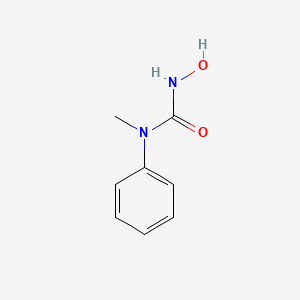
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
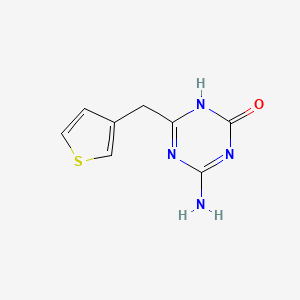
![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
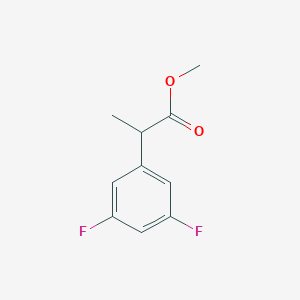
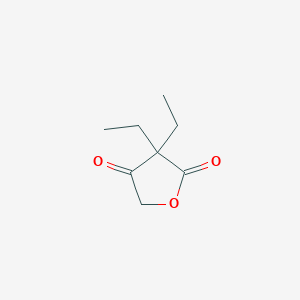
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)


